4H-1,2,4-Triazol-3-amine, 4-methyl-5-[(phenylmethyl)thio]-
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Overview
Description
4H-1,2,4-Triazol-3-amine, 4-methyl-5-[(phenylmethyl)thio]-: is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. This particular compound features a triazole ring with a methyl group at the 4-position and a phenylmethylthio group at the 5-position, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-1,2,4-Triazol-3-amine, 4-methyl-5-[(phenylmethyl)thio]- typically involves the reaction of 4-methyl-1,2,4-triazole-3-thiol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the phenylmethylthio group, potentially yielding various reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methyl or phenylmethylthio groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities .
Biology: In biological research, it is investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: The compound shows promise in medicinal chemistry for the development of new drugs, especially antifungal and antibacterial agents .
Industry: In the industrial sector, it can be used as a catalyst or a ligand in various chemical reactions, enhancing the efficiency and selectivity of these processes .
Mechanism of Action
The mechanism of action of 4H-1,2,4-Triazol-3-amine, 4-methyl-5-[(phenylmethyl)thio]- involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, inhibiting their activity. The phenylmethylthio group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
3-Amino-5-methyl-4H-1,2,4-triazole: This compound has a similar triazole ring structure but lacks the phenylmethylthio group, making it less lipophilic.
4-Amino-4H-1,2,4-triazole: Another triazole derivative with an amino group at the 4-position, differing in its substitution pattern.
1,2,4-Triazole: The parent compound of the triazole family, which serves as a core structure for many derivatives.
Uniqueness: The presence of both the methyl and phenylmethylthio groups in 4H-1,2,4-Triazol-3-amine, 4-methyl-5-[(phenylmethyl)thio]- imparts unique chemical and biological properties. These groups enhance its reactivity and potential biological activity, making it a valuable compound for further research and development.
Properties
CAS No. |
87866-45-3 |
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Molecular Formula |
C10H12N4S |
Molecular Weight |
220.30 g/mol |
IUPAC Name |
5-benzylsulfanyl-4-methyl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C10H12N4S/c1-14-9(11)12-13-10(14)15-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,11,12) |
InChI Key |
FAXRNZXWESMGEN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=CC=C2)N |
Origin of Product |
United States |
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